molecular formula C44H52N8O10 B1205706 Pristinamycin IB

Pristinamycin IB

Cat. No. B1205706
M. Wt: 852.9 g/mol
InChI Key: PCOXSOQWQVRJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pristinamycin IB is a cyclodepsipeptide.

Scientific Research Applications

Antibacterial Properties and Resistance

  • Pristinamycin, a combination of streptogramin A (pristinamycin IIA) and streptogramin B (pristinamycin IB), demonstrates significant antibacterial properties. Its diminished efficacy in killing pneumococci has been highlighted, suggesting a need for alternative treatments for penicillin- and macrolide-resistant infections (Schlegel et al., 1999).
  • A study on pristinamycin-resistant Staphylococcus aureus in a dermatology department showed a notable increase in resistance, indicating an evolving challenge in its clinical application (Verneuil et al., 2010).

Enhancing Production through Metabolic Engineering

  • Metabolic engineering strategies have been employed to improve the biosynthesis of pristinamycin II, a component of pristinamycin. This approach has shown significant improvements in yield, which is crucial for its application in treating drug-resistant pathogens (Li et al., 2015).

Clinical Applications

  • Pristinamycin has been used in treating resistant Gram-positive infections in cancer patients. Studies show that it can be effective in curing or suppressing complex infections, highlighting its potential in specialized clinical settings (Teng et al., 2016).
  • Its application in treating chronic obstructive pulmonary disease exacerbations and community-acquired pneumonia has also been explored, showing comparable effectiveness and safety to other antibiotics (Léophonte et al., 2004).

Pharmacokinetic and Stability Studies

  • Research on the stability-indicating RP-HPLC method for assaying pristinamycin in bulk and tablet form is crucial for ensuring its quality in pharmaceutical applications (Mallikarjuna Rao & Gowrisankar, 2015).
  • The interaction of pristinamycin IA with P-glycoprotein in human intestinal epithelial cells has been investigated, providing insights into its pharmacokinetic properties and potential impact on drug absorption (Phung-Ba et al., 1995).

properties

Product Name

Pristinamycin IB

Molecular Formula

C44H52N8O10

Molecular Weight

852.9 g/mol

IUPAC Name

N-[12-ethyl-4,16-dimethyl-3-[[4-(methylamino)phenyl]methyl]-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C44H52N8O10/c1-5-30-41(58)51-21-10-13-31(51)42(59)50(4)33(23-26-15-17-28(45-3)18-16-26)43(60)52-22-19-29(53)24-32(52)38(55)49-36(27-11-7-6-8-12-27)44(61)62-25(2)35(39(56)47-30)48-40(57)37-34(54)14-9-20-46-37/h6-9,11-12,14-18,20,25,30-33,35-36,45,54H,5,10,13,19,21-24H2,1-4H3,(H,47,56)(H,48,57)(H,49,55)

InChI Key

PCOXSOQWQVRJCH-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)NC)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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